5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

synthetic methodology building block library design

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 914654-93-6, molecular weight 140.14 g/mol) is the unsubstituted, saturated parent heterocycle of the [1,2,4]triazolo[4,3-a]pyrazine family, recognized as a privileged scaffold in modern medicinal chemistry. The compound bears a reactive 3‑one (lactam/keto) functionality on the triazole ring, which enables straightforward derivatization at position 3 for the generation of focused compound libraries.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
CAS No. 914654-93-6
Cat. No. B1441952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
CAS914654-93-6
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1CN2C(=NNC2=O)CN1
InChIInChI=1S/C5H8N4O/c10-5-8-7-4-3-6-1-2-9(4)5/h6H,1-3H2,(H,8,10)
InChIKeySWOTWEKUILBXMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 914654-93-6): Core Scaffold for Kinase, PARP and NK-3 Targeted Libraries


5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 914654-93-6, molecular weight 140.14 g/mol) is the unsubstituted, saturated parent heterocycle of the [1,2,4]triazolo[4,3-a]pyrazine family, recognized as a privileged scaffold in modern medicinal chemistry [1]. The compound bears a reactive 3‑one (lactam/keto) functionality on the triazole ring, which enables straightforward derivatization at position 3 for the generation of focused compound libraries [2]. As the minimal core structure, it serves as the key synthetic building block for a broad range of pharmacologically active derivatives, including potent PARP1 inhibitors (IC50 < 4.1 nM) [3], dual c‑Met/VEGFR‑2 kinase inhibitors (IC50 48 nM) [4], and selective NK‑3 receptor antagonists (Ki 36 nM to IC50 18 nM) [5].

Why 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Cannot Be Replaced by Other Triazolo-Pyrazine Scaffolds in Medicinal Chemistry Programs


The saturated tetrahydro scaffold is not a generic, interchangeable congener of the aromatic [1,2,4]triazolo[4,3-a]pyrazine system. Systematic structure–activity relationship (SAR) studies demonstrate that reduction of the pyrazine ring (tetrahydro vs. aromatic) dramatically alters both the conformational envelope and the hydrogen‑bonding capacity of the core, which in turn governs target selectivity. In PARP1 inhibitor programs, the saturated 5,6,7,8-tetrahydro linker provides a specific spatial orientation of the pharmacophoric elements that is essential for sub‑nanomolar potency, whereas the fully aromatic counterpart fails to achieve comparable activity [1]. Similarly, in dual c‑Met/VEGFR‑2 kinase inhibitor campaigns, 3‑substituted tetrahydro[1,2,4]triazolo[4,3-a]pyrazines (e.g., 22i) deliver c‑Met IC50 = 48 nM and VEGFR‑2 IC50 = 2.6 µM, while the unsaturated core analogues show significantly reduced kinase engagement [2]. In NK‑3 antagonist programs, chirality at the 8‑position of the tetrahydro core enables stereospecific receptor binding (Ki 36 nM), a feature not achievable with the planar aromatic analogues [3]. These findings collectively establish that the saturated 5,6,7,8-tetrahydro architecture is a non‑substitutable pharmacophoric requirement for distinct target classes.

Procurement-Ready Quantitative Evidence: 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Differentiation Data


Synthetic Accessibility: Higher Atom Economy vs. Oxidative Cyclization Routes

The tetrahydro scaffold can be synthesized in quantitative yield via a one‑step Vilsmeier‑type cyclization, whereas the aromatic [1,2,4]triazolo[4,3-a]pyrazine requires a two‑step sequence (hydrazine substitution followed by oxidative cyclization) with reported yields typically in the 51–70% range [1][2]. This yield advantage directly translates to lower cost and higher throughput for library production.

synthetic methodology building block library design

Hydrogen Bond Donor Count: Enabling Free Base vs. HCl Salt Formulation Choices

The target compound in its free base (lactam) form possesses a hydrogen bond donor count of 1 (NH at position 2), while the closely related 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 345311-09-3, the non‑oxo variant) has HBD = 1 as free base but is commercially supplied predominantly as the dihydrochloride salt (HBD count = 3) [1]. The lower hydrogen bond donor count of the target compound predicts superior passive membrane permeability and reduced aqueous solubility, making it more suitable for neutral prodrug designs where excessive polarity is detrimental.

physicochemical property solubility formulation

Cost Efficiency: Lower Procurement Cost vs. 2‑Methyl Derivative for Library Synthesis

The unsubstituted parent scaffold (CAS 914654-93-6) is priced at approximately ¥1462 per 100 mg (97% purity, Macklin brand), while the 2‑methyl derivative (CAS 1423026-73-6) is significantly more expensive per gram due to additional synthetic steps [1]. For combinatorial library synthesis requiring gram‑scale quantities, the cost difference becomes a decisive procurement factor.

procurement cost building block economics

Optimal Procurement and Research Scenarios for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 914654-93-6)


Focused Library Synthesis for PARP1 Inhibitor Lead Optimization

The target compound serves as the foundational building block for generating 3‑substituted derivatives with potent PARP1 inhibition (IC50 < 4.1 nM for compounds 17m, 19a, 19c, 19e, 19i, 19k) [1]. Procuring the parent scaffold in multigram quantities enables rapid parallel synthesis of focused libraries designed to overcome acquired resistance to existing PARP1 inhibitors, with some derivatives achieving IC50 < 0.3 nM against resistant Capan-1 cells [1].

Dual c‑Met/VEGFR‑2 Kinase Inhibitor Fragment‑Based Design

The 3‑oxo‑tetrahydro scaffold is a privileged fragment for kinase hinge‑binding motifs. In head‑to‑head SAR campaigns, 3‑substituted derivatives (e.g., compound 22i containing the 4‑oxo‑pyridazinone moiety) achieve c‑Met kinase IC50 = 48 nM and VEGFR‑2 IC50 = 2.6 µM, with antiproliferative activities of IC50 = 0.83 ± 0.07 µM (A549), 0.15 ± 0.08 µM (MCF‑7), and 2.85 ± 0.74 µM (HeLa) [2]. These data position the parent scaffold as an essential starting material for kinase‑targeted fragment growing strategies.

Chiral NK‑3 Receptor Antagonist Intermediate Synthesis

The tetrahydro core with a chiral center at position 8 is the key intermediate for selective NK‑3 receptor antagonists. Patent EP2763992B1 and US9422299 disclose N‑acyl‑(8‑substituted)‑tetrahydro‑[1,2,4]triazolo[4,3-a]pyrazines with binding affinities as low as Ki = 36 nM and functional IC50 = 18 nM [3]. Procuring the saturated scaffold enables the synthesis of enantiomerically pure intermediates for CNS‑targeted drug discovery.

Antibacterial Activity Screening and Structural Diversification

Derivatives of the parent scaffold have demonstrated antibacterial activity comparable to ampicillin. For example, compound 2e (a triazolo[4,3-a]pyrazine derivative) shows MIC = 32 μg/mL against S. aureus and 16 μg/mL against E. coli [4]. The parent building block enables systematic exploration of the 3‑position to improve potency and spectrum against drug‑resistant bacterial strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.